Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-33-5) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 8-position. It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry present in marketed drugs such as zolpidem, alpidem, and olprinone.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 133427-33-5
Cat. No. B599688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-33-5
Synonyms2-(4-Methoxy-phenyl)-iMidazo[1,2-a]pyridine-8-carboxylic acid
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
InChIKeyNSOJRSHESMPRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-33-5): Procurement-Grade Physicochemical and Scaffold Profile


2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-33-5) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 8-position . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry present in marketed drugs such as zolpidem, alpidem, and olprinone [1]. Its molecular formula is C15H12N2O3 with a molecular weight of 268.267 g/mol, a predicted density of 1.3±0.1 g/cm³, a LogP of 2.13, and it is typically supplied at 95%+ purity by vendors .

Why Generic Substitution Fails for 2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-33-5): Physicochemical and Electronic Differentiation from Close Analogs


Substituting this compound with a non-methoxylated or differently substituted 2-aryl-imidazo[1,2-a]pyridine-8-carboxylic acid analog can significantly alter key physicochemical parameters critical for downstream synthetic and biological performance. The 4-methoxy substituent imparts a distinct LogP (2.13) that sits in a favorable drug-like lipophilicity window, lower than the 3-methoxy (2.71) and halogenated (4-Cl: 2.88) analogs, potentially improving aqueous solubility while retaining membrane permeability . Furthermore, the electron-donating nature of the para-methoxy group (Hammett σp = -0.27) modulates the electron density of the imidazo[1,2-a]pyridine core in a manner that cannot be replicated by electron-withdrawing halogen analogs (σp = +0.23 for Cl, +0.23 for Br) or the unsubstituted phenyl analog, directly affecting reactivity in cross-coupling reactions and target binding interactions [1]. These quantitative differences make simple one-to-one replacement scientifically untenable without re-validation.

Quantitative Procurement Evidence for 2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-33-5): Head-to-Head Comparator Data


Lipophilicity (LogP) Differentiation: Target Compound vs. 3-Methoxy, 4-Chloro, 4-Bromo, and Unsubstituted Phenyl Analogs

The target compound exhibits a LogP of 2.13, positioning it within the optimal drug-like lipophilicity range (LogP 1–3) established by Lipinski's Rule of Five [1]. In comparison, the regioisomeric 2-(3-methoxyphenyl) analog has a significantly higher LogP of 2.71, a difference of +0.58 log units, while the 2-(4-chlorophenyl) analog has a LogP of 2.88 (+0.75 log units) . The unsubstituted 2-phenyl analog has an XLogP3 of approximately 3 . This lower LogP for the target compound predicts a roughly 4- to 6-fold higher aqueous solubility compared to the halogenated analogs, based on the general inverse relationship between LogP and solubility, which is critical for achieving higher yields in aqueous-phase coupling reactions and for maintaining compound integrity in biological assay buffers [2].

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Substituent Effect: Hammett σp Analysis of 4-Methoxy vs. 4-Halo and Unsubstituted Analogs

The 4-methoxy substituent exerts a strong electron-donating resonance effect (Hammett σp = -0.27) on the imidazo[1,2-a]pyridine core, in direct contrast to the electron-withdrawing 4-chloro (σp = +0.23) and 4-bromo (σp = +0.23) analogs [1]. This electronic difference of Δσ = 0.50 between -OMe and -Cl/-Br is substantial and predicts differential reactivity in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the imidazo[1,2-a]pyridine ring [2]. The meta-methoxy analog (σm = +0.12) lacks the resonance donation of the para isomer, resulting in a fundamentally different electronic profile despite identical molecular formula and mass [1]. This electronic tuning is critical when the 8-carboxylic acid is used as a synthetic handle for amide bond formation, as the electron density at the coupling site directly affects reaction rates and yields [3].

Electronic effects SAR Cross-coupling reactivity

Molecular Weight and Density Differentiation: Impact on Handling and Formulation

The target compound has a molecular weight of 268.27 g/mol and a predicted density of 1.3±0.1 g/cm³ . In comparison, the unsubstituted 2-phenyl analog is lighter (MW 238.24 g/mol), while the 4-bromo analog is significantly heavier (MW 317.14 g/mol), representing a +18% mass increase . The 4-chloro analog has a higher density of 1.4±0.1 g/cm³ . These differences in molecular weight and density affect molarity calculations for stock solution preparation and can influence the physical handling properties (e.g., powder flow characteristics) during automated weighing and formulation processes [1].

Molecular weight Density Formulation

Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substitution Pattern on the Phenyl Ring

The target compound bears a para-methoxy substituent, while the closely related 2-(3-methoxyphenyl) analog (CAS 133427-31-3) has an identical molecular formula (C15H12N2O3) and molecular weight (268.27 g/mol) but with the methoxy group in the meta position . Despite identical mass, these regioisomers differ in LogP (2.13 vs. 2.71), electronic distribution (σp = -0.27 vs. σm = +0.12), and molecular shape [1]. The para-methoxy orientation extends the molecular length and presents the hydrogen bond acceptor in a distinct geometric orientation relative to the 8-carboxylic acid, which can critically affect binding pose in target proteins and packing in crystalline materials [2]. Regioisomeric pairs with identical mass cannot be distinguished by LC-MS alone, necessitating careful analytical characterization (e.g., NMR) to confirm identity upon procurement [3].

Regioisomerism Shape complementarity Molecular recognition

Scaffold Privilege: Imidazo[1,2-a]pyridine Core as a Validated Drug Discovery Starting Point

The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, present in several FDA-approved drugs including zolpidem (GABAA modulator), alpidem (anxiolytic), olprinone (PDE3 inhibitor), and minodronic acid (bisphosphonate) [1]. Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives have been specifically claimed in patents as intermediates for kinase inhibitors, sGC activators, and 5-HT2A receptor modulators [2][3]. In particular, the 8-carboxylic acid substitution pattern provides a synthetic handle for amide and ester conjugations that has been exploited in the development of PI3K/mTOR dual inhibitors and ABCB1/ABCG2 multidrug resistance reversal agents [4][5]. The 2-aryl substituent (such as the 4-methoxyphenyl group in the target compound) is a key diversity point for modulating target selectivity within this scaffold class [6].

Privileged scaffold Kinase inhibitor GPCR modulator

Carboxylic Acid Synthetic Handle at Position 8: Comparative Reactivity Advantage over Non-Carboxylated Analogs

The 8-carboxylic acid group on the target compound provides a direct synthetic handle for amide bond formation, esterification, and hydrazide synthesis, enabling rapid diversification into compound libraries [1]. In contrast, the non-carboxylated analog 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 576081-98-6, MW 224.26 g/mol) lacks this functional group and requires additional synthetic steps (e.g., C-H activation or halogenation followed by cross-coupling) to introduce substituents at the pyridine ring [2]. Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives have been specifically utilized in patent literature for the synthesis of kinase inhibitors, where the carboxylic acid is coupled with various amines to generate focused libraries with reported coupling yields of ≥80% under standard HATU/DIPEA conditions [3]. The 4-methoxyphenyl group at position 2 remains intact during typical amide coupling conditions, preserving the electronic and steric properties of the scaffold while the carboxylic acid is derivatized [4].

Amide coupling Esterification Library synthesis

Best Application Scenarios for 2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-33-5) Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via 8-Carboxylic Acid Amide Coupling

The target compound is ideally suited for the rapid generation of amide-based kinase inhibitor libraries. The 8-carboxylic acid handle enables direct coupling with diverse amine building blocks under standard HATU/DIPEA conditions, while the 4-methoxyphenyl group at position 2 provides a consistent electronic environment (σp = -0.27) that mimics the electron-rich aryl groups found in many ATP-competitive kinase inhibitors [1]. As established in Section 3 (Evidence Item 6), this dual functionality eliminates one synthetic step compared to sequential approaches starting from the unsubstituted parent scaffold. The balanced LogP of 2.13 (Section 3, Evidence Item 1) predicts that amide products will generally remain within drug-like lipophilicity space, reducing the risk of generating overly lipophilic library members that would fail downstream due to poor solubility or high protein binding [2].

Physicochemical Property Optimization in Lead Series with Halogen-Containing Analogs

In lead optimization programs where halogenated 2-aryl-imidazo[1,2-a]pyridine-8-carboxylic acid derivatives (e.g., 4-Cl or 4-Br analogs) have shown target potency but poor solubility or high LogP, the target compound serves as a direct replacement to improve physicochemical properties. As quantified in Section 3 (Evidence Item 1), the target compound's LogP is 0.75 units lower than the 4-chloro analog and >0.87 units lower than the unsubstituted phenyl analog, predicting a 4- to 6-fold improvement in aqueous solubility. Additionally, the electron-donating character of the 4-methoxy group (Δσp = 0.50 vs. 4-Cl) can enhance metabolic stability by reducing the electron deficiency that often makes halogenated aromatics susceptible to oxidative metabolism [3].

Regioisomeric Selectivity Studies Using Matched Molecular Pairs

The target compound (4-OCH3) and its 3-methoxy regioisomer (CAS 133427-31-3) constitute a matched molecular pair (MMP) that is isobaric (identical mass 268.27 Da) but differs in LogP by 0.58 units and in electronic character (σp = -0.27 vs. σm = +0.12) as established in Section 3 (Evidence Item 4). This pair is valuable for probing the geometric and electronic requirements of biological targets: any difference in activity between the two can be attributed specifically to the methoxy position rather than to mass or lipophilicity effects. Procurement of both regioisomers from the same vendor with orthogonal analytical characterization (1H NMR, HPLC retention time comparison) ensures the chemical integrity required for meaningful SAR interpretation [4].

Privileged Scaffold-Based Fragment and Lead Generation Programs

The target compound is an optimal starting point for fragment-based drug discovery (FBDD) and lead generation programs targeting kinases, GPCRs, or ion channels. As established in Section 3 (Evidence Item 5), the imidazo[1,2-a]pyridine core is present in multiple FDA-approved drugs, providing a clinically validated starting point. The 4-methoxyphenyl-8-carboxylic acid substitution pattern offers two independent vectors for chemical exploration (amide diversification at C8 and potential demethylation/derivatization of the 4-methoxy group), enabling efficient exploration of chemical space while anchored to a privileged scaffold with established safety and pharmacokinetic precedents [5].

Quote Request

Request a Quote for 2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.